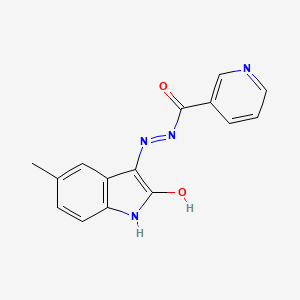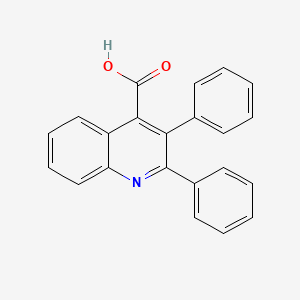![molecular formula C14H20N2O3 B5858829 1-[4-methoxy-3-(4-morpholinylmethyl)phenyl]ethanone oxime](/img/structure/B5858829.png)
1-[4-methoxy-3-(4-morpholinylmethyl)phenyl]ethanone oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-methoxy-3-(4-morpholinylmethyl)phenyl]ethanone oxime, also known as MEMO, is a chemical compound that has been extensively studied for its potential use in scientific research. MEMO is a reversible inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
科学的研究の応用
1-[4-methoxy-3-(4-morpholinylmethyl)phenyl]ethanone oxime has been studied for its potential use as a tool compound in scientific research. It has been shown to selectively inhibit acetylcholinesterase without affecting other enzymes, making it a useful tool for studying the role of acetylcholine in various biological processes. This compound has been used to study the effects of acetylcholine on synaptic plasticity, learning and memory, and neurodegenerative diseases such as Alzheimer's.
作用機序
1-[4-methoxy-3-(4-morpholinylmethyl)phenyl]ethanone oxime binds to the active site of acetylcholinesterase and inhibits its activity by forming a reversible covalent bond with the enzyme. This prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synaptic cleft. This increase in acetylcholine levels can enhance synaptic transmission and plasticity, leading to improved learning and memory.
Biochemical and Physiological Effects:
In addition to its effects on acetylcholinesterase, this compound has been shown to have other biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in synaptic plasticity and neurogenesis. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
1-[4-methoxy-3-(4-morpholinylmethyl)phenyl]ethanone oxime has several advantages as a tool compound for scientific research. It is highly selective for acetylcholinesterase, allowing for specific manipulation of acetylcholine levels. It is also reversible, allowing for the control of acetylcholine levels over time. However, this compound has some limitations as well. It has a relatively short half-life in vivo, limiting its usefulness for long-term studies. It also has poor water solubility, making it difficult to administer in aqueous solutions.
将来の方向性
There are several potential future directions for research on 1-[4-methoxy-3-(4-morpholinylmethyl)phenyl]ethanone oxime. One area of interest is the role of acetylcholine in the regulation of sleep and wakefulness. This compound has been shown to improve wakefulness in animal models, suggesting that it may have potential as a treatment for sleep disorders. Another potential direction is the use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's. This compound has been shown to improve cognitive function in animal models of Alzheimer's, and further research may lead to the development of new treatments for this devastating disease.
合成法
1-[4-methoxy-3-(4-morpholinylmethyl)phenyl]ethanone oxime can be synthesized through a multi-step process starting from 4-methoxybenzaldehyde. The aldehyde is first reacted with morpholine to form the corresponding imine, which is then reduced with sodium borohydride to give the amine. The amine is then reacted with ethyl chloroformate to form the corresponding carbamate, which is finally reacted with hydroxylamine to yield this compound.
特性
IUPAC Name |
(NE)-N-[1-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-11(15-17)12-3-4-14(18-2)13(9-12)10-16-5-7-19-8-6-16/h3-4,9,17H,5-8,10H2,1-2H3/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTFSELSLXLGBO-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC(=C(C=C1)OC)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC(=C(C=C1)OC)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl [(3-cyclohexyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B5858747.png)
![N-(tert-butyl)-2-{[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5858749.png)



![N-[2-(4-methoxy-3-methylphenyl)ethyl]-N'-phenylthiourea](/img/structure/B5858772.png)

![2-(benzylthio)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B5858799.png)
![N-[4-(1-piperidinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5858809.png)
![2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime]](/img/structure/B5858811.png)
![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5858826.png)

![5-{[(3-chloro-2-methylphenyl)amino]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5858839.png)
